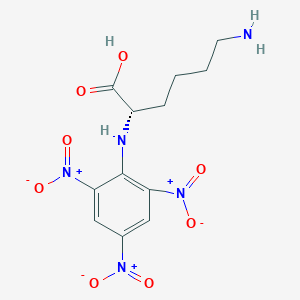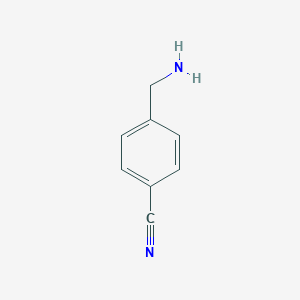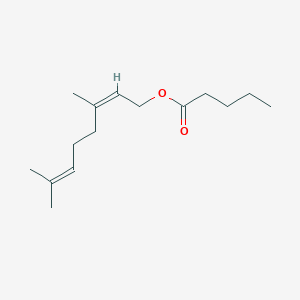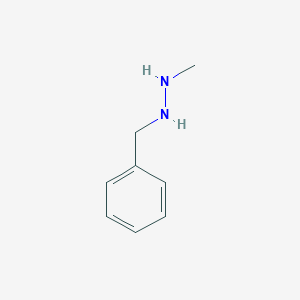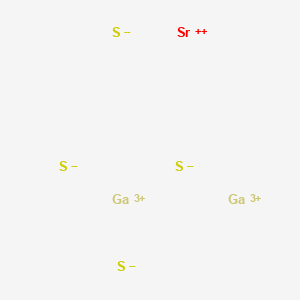
Digallium strontium tetrasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digallium strontium tetrasulphide (GST) is a semiconductor material that has gained significant attention in the field of optoelectronics due to its unique properties. GST is a ternary chalcogenide compound that has a wide range of applications in various fields, including photovoltaics, memory devices, and sensors.
Mechanism of Action
The mechanism of action of Digallium strontium tetrasulphide is based on its unique electronic and optical properties. Digallium strontium tetrasulphide has a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for photovoltaic and optical sensing applications. In memory devices, Digallium strontium tetrasulphide undergoes a phase-change from a crystalline phase to an amorphous phase upon heating, which results in a change in its electrical resistance. This phase-change behavior is reversible, which makes Digallium strontium tetrasulphide an ideal material for non-volatile memory applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Digallium strontium tetrasulphide. However, some studies have reported that Digallium strontium tetrasulphide nanoparticles have low toxicity and biocompatibility, which makes them suitable for biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using Digallium strontium tetrasulphide in lab experiments include its tunable bandgap, high absorption coefficient, and unique phase-change behavior. However, the limitations of using Digallium strontium tetrasulphide in lab experiments include its high synthesis cost, limited availability, and difficulty in controlling the stoichiometry of the material.
Future Directions
There are several future directions for the research on Digallium strontium tetrasulphide, including the development of low-cost synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its application in biomedical imaging and therapy. Additionally, the combination of Digallium strontium tetrasulphide with other materials, such as graphene and quantum dots, can lead to the development of new materials with enhanced properties and performance.
Synthesis Methods
Digallium strontium tetrasulphide can be synthesized by various methods, including chemical vapor deposition, co-sputtering, and thermal evaporation. Among these methods, chemical vapor deposition is the most widely used technique for the synthesis of Digallium strontium tetrasulphide. In this method, gallium, strontium, and sulfur precursors are introduced into a reactor chamber, and the reaction is carried out at high temperatures and low pressures. The resulting Digallium strontium tetrasulphide film has a high purity and crystalline quality.
Scientific Research Applications
Digallium strontium tetrasulphide has been extensively studied for its application in various fields, including photovoltaics, memory devices, and sensors. In photovoltaics, Digallium strontium tetrasulphide has been used as a absorber layer in thin-film solar cells due to its high absorption coefficient and tunable bandgap. In memory devices, Digallium strontium tetrasulphide has been used as a phase-change material in non-volatile memory due to its unique phase-change behavior. In sensors, Digallium strontium tetrasulphide has been used as a sensing material for gas sensing and optical sensing due to its high sensitivity and selectivity.
properties
CAS RN |
12592-70-0 |
|---|---|
Product Name |
Digallium strontium tetrasulphide |
Molecular Formula |
Ga2S4Sr |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
digallium;strontium;tetrasulfide |
InChI |
InChI=1S/2Ga.4S.Sr/q2*+3;4*-2;+2 |
InChI Key |
DBIBBLIRTSKXLX-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
Other CAS RN |
12592-70-0 |
synonyms |
digallium strontium tetrasulphide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






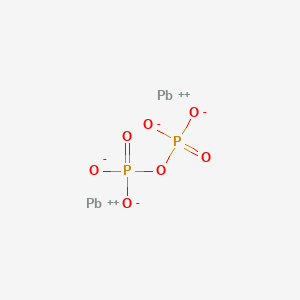
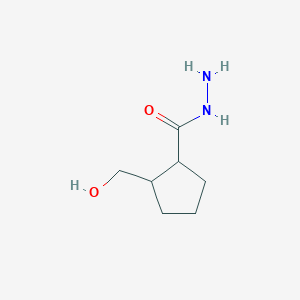
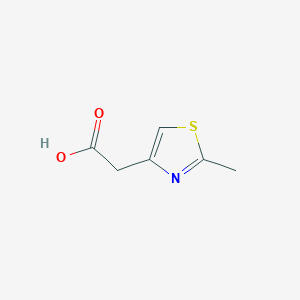
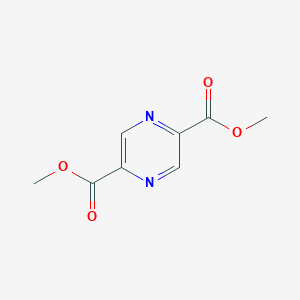
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
